Chloromethyl phenyl sulfide

Physical Chemistry Quality Control Analytical Chemistry

This α-chlorosulfide offers aryl vs. alkyl differentiated reactivity—higher hydrolytic stability and controlled nucleophilic substitution for predictable thiomethylation of enolates. Enables radical SH2 cleavage and Lewis acid-catalyzed cycloadditions to thiochromans. Request a quote for commercial quantities.

Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
CAS No. 7205-91-6
Cat. No. B1585606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl phenyl sulfide
CAS7205-91-6
Molecular FormulaC7H7ClS
Molecular Weight158.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCl
InChIInChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyLLSMWLJPWFSMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl Phenyl Sulfide (CAS 7205-91-6): A Defined Electrophile for Precision Sulfur Chemistry


Chloromethyl phenyl sulfide (CAS 7205-91-6), also known as (phenylthio)methyl chloride or α-chlorothioanisole, is a reactive α-chlorosulfide of formula C₆H₅SCH₂Cl, combining an electrophilic chloromethyl group with an arylthio moiety . This combination provides distinct reactivity in nucleophilic substitutions, oxidations, and cycloadditions, making it a critical building block for sulfur-containing organic frameworks [1].

Why Chloromethyl Phenyl Sulfide (7205-91-6) Cannot Be Replaced by Simple Alkyl Analogs


α-Chlorosulfides exhibit pronounced reactivity differences based on the nature of the substituent attached to sulfur. Alkyl chloromethyl sulfides (e.g., methyl or ethyl derivatives) differ significantly from aryl chloromethyl sulfides in physical properties, hydrolytic stability, and nucleophilic substitution rates due to the electron-withdrawing and resonance effects of the phenyl ring [1]. These differences directly impact synthetic outcomes, reaction yields, and purification requirements, necessitating careful selection of the specific chloromethyl sulfide reagent for a given transformation.

Quantitative Performance Evidence for Chloromethyl Phenyl Sulfide (7205-91-6)


Physical Property Differentiation: Density and Refractive Index

Chloromethyl phenyl sulfide exhibits a higher density and refractive index compared to its closest alkyl analog, chloromethyl methyl sulfide, reflecting the greater molecular weight and polarizability of the phenyl ring .

Physical Chemistry Quality Control Analytical Chemistry

Hydrolytic Stability Advantage Over Alkyl Chloromethyl Sulfides

Chloromethyl phenyl sulfide hydrolyzes at a significantly slower rate than its alkyl counterparts, providing greater stability in aqueous or protic environments [1].

Kinetics Hydrolysis Stability

Relative Reactivity in Radical SH2 Attack

In competition experiments with tributyltin radicals, chloromethyl phenyl sulfide (PhSCH₂Cl) demonstrates intermediate reactivity between more reactive aryl selenides and less reactive alkyl sulfides [1].

Radical Chemistry Mechanism Structure-Activity Relationship

High-Yield Thiomethylation of O-Silylated Enolates

Chloromethyl phenyl sulfide is a documented high-yield reagent for the thiomethylation of O-silylated lactone and ester enolates, a transformation leading to α-methylene lactones and esters . While alkyl chloromethyl sulfides can also effect thiomethylation, the use of the phenyl derivative is specifically cited for high yields in this context due to its balanced electrophilicity and stability.

Synthetic Methodology C–S Bond Formation Lactone Synthesis

Mechanistic Insight: Solvolysis via Ionization Pathway

Solvolysis of chloromethyl phenyl sulfide proceeds via an ionization mechanism with nucleophilic solvation of an incipient carbocation, analogous to tert-butyl chloride, rather than a pure SN2 pathway [1].

Physical Organic Chemistry Solvolysis Mechanism

Defined Application Scenarios for Chloromethyl Phenyl Sulfide (7205-91-6) Based on Evidence


Synthesis of α-Methylene Lactones and Esters

Leverage the documented high-yield thiomethylation of O-silylated lactone and ester enolates using chloromethyl phenyl sulfide to install the thiomethyl group, a key step in constructing α-methylene lactone frameworks found in numerous bioactive natural products .

Radical-Mediated C–S Bond Functionalization

Employ chloromethyl phenyl sulfide in radical chain reactions where its intermediate reactivity (PhS) compared to alkyl sulfides (MeS) and aryl selenides (PhSe) allows for controlled SH2 attack by tributyltin radicals, enabling selective cleavage or functionalization of the C–S bond [1].

Synthesis of Sulfur-Containing Heterocycles

Utilize chloromethyl phenyl sulfide in polar cycloaddition reactions with styrenes or alkynes, facilitated by Lewis acids such as stannic chloride, to construct thiochroman and thiochromen derivatives—privileged scaffolds in medicinal chemistry [2].

Preparation of Sulfoxides and Sulfones via Controlled Oxidation

Oxidize chloromethyl phenyl sulfide under optimized conditions (e.g., 30% H₂O₂ with vanadium catalysts) to achieve high conversion (93.8%) and tunable selectivity toward the sulfoxide (63.7%) or sulfone (36.3%), providing access to valuable chiral auxiliaries and synthetic intermediates [3].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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